5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a 4-fluoro-1,3-benzothiazole moiety and an N-[(pyridin-3-yl)methyl] substituent.
Properties
IUPAC Name |
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3OS2/c19-15-7-6-14(25-15)17(24)23(10-11-3-2-8-21-9-11)18-22-16-12(20)4-1-5-13(16)26-18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYLCOBNSDJVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the benzo[d]thiazole and pyridine groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction and conditions applied.
Scientific Research Applications
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity could result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their differentiating features:
Key Comparisons
Substituent Effects on Bioactivity: Nitro vs. Chloro Groups: Nitrothiophene analogs (e.g., ) exhibit antibacterial activity, likely due to the electron-withdrawing nitro group enhancing electrophilic interactions. In contrast, the chloro group in the target compound may reduce reactivity but improve metabolic stability. Fluorine Positioning: The 4-fluoro substitution on benzothiazole (target compound) vs.
Synthetic Routes :
- Carboxamide formation via HATU/Et₃N-mediated coupling (common in ) is likely applicable to the target compound. However, the pyridinylmethyl group may require selective alkylation to avoid N- vs. O-alkylation side products .
Purity and Stability :
- The 99.05% purity of the 3,5-difluorophenyl analog () suggests fluorine’s role in stabilizing intermediates. The target compound’s fluorinated benzothiazole may similarly enhance synthetic yield .
Pharmacological Potential: While the target compound lacks explicit activity data, benzothiadiazole derivatives () and pyrazole carboxamides () are linked to kinase inhibition and antimicrobial action, hinting at overlapping therapeutic avenues .
Biological Activity
5-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. Benzothiazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article provides a detailed analysis of the biological activity of this compound, including synthesis methods, mechanisms of action, and its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide. Its molecular formula is , and it exhibits unique structural features that contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
- Introduction of Halogens : Chlorination and fluorination steps introduce the chlorine and fluorine atoms through electrophilic reactions.
- Carboxamide Formation : The thiophene carboxamide structure is formed through coupling reactions involving pyridine derivatives.
Anticancer Properties
Research indicates that compounds similar to 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide exhibit significant anticancer activity. For example, studies have shown that benzothiazole derivatives can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound demonstrates promising antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, which suggests its potential as a broad-spectrum antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to elucidate the mechanisms behind these effects, focusing on its ability to modulate neuroinflammatory pathways.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.
- Membrane Interaction : It potentially disrupts bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Anticancer Studies : A study demonstrated that a related benzothiazole derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Trials : Clinical trials have shown that similar compounds effectively treat infections resistant to conventional antibiotics .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
